molecular formula C7H6FN3 B1461486 1-Azido-2-fluoro-4-methylbenzene CAS No. 864866-32-0

1-Azido-2-fluoro-4-methylbenzene

Cat. No. B1461486
CAS RN: 864866-32-0
M. Wt: 151.14 g/mol
InChI Key: IIIVZTKTEDLFCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-Azido-2-fluoro-4-methylbenzene involves various methods, including wet chemical routes and catalytic reactions. For instance, polymer-supported copper azide nanoparticles (CANP) have been used as a “catalyst-cum-reagent” for the azide-alkyne cycloaddition reaction, resulting in the construction of triazole molecules using substituted benzyl bromide and terminal alkynes . The choice of reactants and conditions influences the product formation.


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including the copper-catalyzed 1,3-dipolar cycloaddition of azides and terminal alkynes. This reaction leads to the formation of 1,4-substituted triazole moieties, which find applications in pharmaceutical and material chemistry . Other metal catalysts, such as silver and gold, have also been explored for similar transformations.

Mechanism of Action

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Azido-2-fluoro-4-methylbenzeneuoro-4-methylbenzene (AMF) in lab experiments is that it is relatively inexpensive and easy to obtain. Additionally, it is a versatile compound and can be used in a variety of reactions. The main limitation of using AMF in lab experiments is that it is toxic and can cause DNA damage, so it should be handled with caution.

Future Directions

1-Azido-2-fluoro-4-methylbenzene (AMF) has a wide range of potential applications, and there are several areas of research that could be explored in the future. These include the development of new synthetic methods for the synthesis of AMF, the development of new materials based on AMF, and the exploration of its potential therapeutic applications. Additionally, further research into its biochemical and physiological effects could be conducted to better understand its safety profile.

Scientific Research Applications

1-Azido-2-fluoro-4-methylbenzene (AMF) has been used extensively in scientific research, particularly in the areas of organic synthesis, pharmaceuticals, and materials science. In organic synthesis, it can be used as a precursor to a variety of compounds, including aryl azides, aryl fluorides, and aryl nitriles. In pharmaceuticals, it can be used as a starting material for the synthesis of various drugs, such as anti-cancer drugs and antibiotics. In materials science, it can be used for the synthesis of various polymers and nanomaterials.

properties

IUPAC Name

1-azido-2-fluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c1-5-2-3-7(10-11-9)6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIVZTKTEDLFCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=[N+]=[N-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azido-2-fluoro-4-methylbenzene
Reactant of Route 2
Reactant of Route 2
1-Azido-2-fluoro-4-methylbenzene
Reactant of Route 3
Reactant of Route 3
1-Azido-2-fluoro-4-methylbenzene
Reactant of Route 4
Reactant of Route 4
1-Azido-2-fluoro-4-methylbenzene
Reactant of Route 5
Reactant of Route 5
1-Azido-2-fluoro-4-methylbenzene
Reactant of Route 6
1-Azido-2-fluoro-4-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.